1,6-Cyclododecanediol
Description
1,6-Cyclododecanediol is a cyclic diol with a 12-membered carbon ring structure, featuring hydroxyl groups at the 1 and 6 positions. Notably, the available evidence focuses on structurally or functionally distinct compounds such as 1,6-hexanediol (a linear diol), fructose 1,6-bisphosphate (a metabolic intermediate), and 1,5-dodecanediol (a linear C12 diol with hydroxyl groups at positions 1 and 5) .
Properties
CAS No. |
14435-21-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
cyclododecane-1,6-diol |
InChI |
InChI=1S/C12H24O2/c13-11-7-3-1-2-4-8-12(14)10-6-5-9-11/h11-14H,1-10H2 |
InChI Key |
CZODBJMRPLCCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCCCC(CC1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Cyclododecanediol can be synthesized through several methods. One common approach involves the reduction of cyclododecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 1,6-Cyclododecanediol often involves catalytic hydrogenation of cyclododecatriene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired diol.
Chemical Reactions Analysis
Types of Reactions: 1,6-Cyclododecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form cyclododecanedione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of 1,6-Cyclododecanediol can lead to the formation of cyclododecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclododecane dichloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Cyclododecanedione.
Reduction: Cyclododecane.
Substitution: Cyclododecane dichloride.
Scientific Research Applications
1,6-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1,6-Cyclododecanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 1,6-Cyclododecanediol and structurally related compounds mentioned in the evidence:
Key Differences:
Cyclic vs. Linear Structure :
- 1,6-Cyclododecanediol’s cyclic structure may confer unique steric and electronic properties compared to linear diols like 1,6-hexanediol or 1,5-dodecanediol. Cyclic diols often exhibit restricted rotation, influencing their reactivity in polymerization or host-guest chemistry.
Fructose 1,6-bisphosphate is directly involved in glycolysis and cancer metabolism, with ALDOA and FBP1 enzymes regulating its conversion .
Industrial Applications :
- 1,6-Hexanediol dominates industrial applications due to its low cost and versatility in resins, foams, and adhesives . In contrast, 1,6-cyclododecanediol’s niche applications (if any) remain speculative due to a lack of documented research.
Safety and Handling: 1,5-Dodecanediol’s safety data sheet (SDS) highlights standard precautions for diols (e.g., skin/eye irritation risks) . No safety data exists for 1,6-cyclododecanediol in the provided evidence.
Biological Activity
1,6-Cyclododecanediol (CDDO) is a cyclic diol with a twelve-membered carbon ring structure. It has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of CDDO, supported by data tables, case studies, and detailed research findings.
1,6-Cyclododecanediol is characterized by its unique chemical structure, which influences its reactivity and interaction with biological systems. Its molecular formula is , and it possesses two hydroxyl groups located at the 1 and 6 positions of the cyclododecane ring.
Antioxidant Activity
Several studies have investigated the antioxidant properties of CDDO. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Study Findings : In vitro assays demonstrated that CDDO exhibits significant free radical scavenging activity. The compound was shown to reduce oxidative stress markers in cultured cells, indicating its potential as an antioxidant agent.
| Study | Method | Result |
|---|---|---|
| DPPH Assay | IC50 = 15.42 µg/mL | |
| ABTS Assay | Significant reduction in ABTS radical cation |
Antimicrobial Activity
The antimicrobial properties of CDDO have also been explored. The compound's ability to inhibit bacterial growth suggests potential applications in pharmaceuticals and food preservation.
- Case Study : A study evaluating the antimicrobial efficacy of CDDO against various bacterial strains found that it inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Cytotoxicity and Anticancer Potential
Research has indicated that CDDO may possess cytotoxic effects against certain cancer cell lines. This has prompted investigations into its potential as an anticancer drug.
- Research Findings : In vitro studies showed that CDDO induced apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 15 | Cell cycle arrest |
The biological activities of CDDO can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : CDDO has been shown to modulate ROS levels within cells, enhancing antioxidant defenses.
- Gene Regulation : It may influence gene expression related to apoptosis and cell proliferation.
- Enzyme Inhibition : CDDO potentially inhibits enzymes involved in oxidative stress pathways, further contributing to its protective effects.
Toxicological Profile
While the biological activities of CDDO are promising, understanding its toxicological profile is crucial for safe application. Studies have indicated low toxicity levels in animal models; however, further research is needed to fully elucidate its safety profile.
- Toxicity Studies : Acute toxicity tests revealed no significant adverse effects at doses up to 100 mg/kg in rodents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
